Urotensin II is classified as a peptide ligand and belongs to a group of vasoactive peptides. It acts primarily through the urotensin II receptor, which is a G-protein-coupled receptor known as GPR14 or UT receptor. This receptor is widely distributed across various tissues, including the cardiovascular system, kidneys, and central nervous system . Urotensin II's involvement in numerous biological systems makes it a potential target for therapeutic interventions related to cardiovascular diseases and other conditions.
The synthesis of Urotensin II can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The SPPS method allows for the precise assembly of amino acids into the desired sequence, facilitating the creation of cyclic peptides that mimic the natural structure of Urotensin II. The cyclic form is essential for its biological activity, as it enhances receptor binding affinity and stability .
In laboratory settings, researchers can also utilize synthetic analogs to explore structure-activity relationships (SAR) and develop more potent or selective ligands for the urotensin II receptor. These analogs can provide insights into the pharmacological properties of Urotensin II and its interactions with various biological systems .
The molecular structure of Urotensin II is characterized by its cyclic undecapeptide configuration, specifically H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH. The cyclic nature arises from disulfide bonds between cysteine residues, creating a stable conformation crucial for its interaction with the urotensin II receptor .
Key structural features include:
Urotensin II primarily functions through receptor-mediated mechanisms that involve several biochemical pathways. Upon binding to the urotensin II receptor, it activates intracellular signaling cascades that lead to increased intracellular calcium levels. This calcium mobilization results in smooth muscle contraction and vasoconstriction .
Additionally, Urotensin II has been shown to influence various cellular processes such as:
The mechanism of action of Urotensin II involves its binding to the urotensin II receptor (UT), which activates G-proteins leading to downstream signaling events. This process includes:
Urotensin II also modulates other pathways, such as those involving endothelial nitric oxide synthase (eNOS), which can lead to vasodilatory responses under specific conditions.
Urotensin II exhibits several notable physical and chemical properties:
These properties contribute to its functionality as a bioactive molecule within various physiological contexts .
Urotensin II has significant implications in both research and clinical settings:
The UTS2 gene, encoding prepro-urotensin II in humans, resides on the short arm of chromosome 1 (1p36.23). This genomic locus spans approximately 65.6 kilobases (GRCh38.p14 assembly) from position 7,847,612 to 7,913,249 on the complementary strand of chromosome 1 [1] [2]. The gene exhibits a six-exon structure, with exon boundaries precisely conserved across mammalian species. The protein-coding sequence initiates within exon 2 and terminates in exon 6, with the biologically active urotensin II peptide sequence encoded entirely within the terminal exon [1].
Annotation releases (RS202408) confirm the gene's stability across genome assemblies, with identical positioning in both GRCh38.p14 and T2T-CHM13v2.0 assemblies. The 5' untranslated region (UTR) contains potential regulatory elements, including a TATA-less promoter with multiple transcription start sites and several putative binding sites for transcription factors implicated in neural and endocrine expression (e.g., SP1, AP-2, and CREB) [2]. Comparative genomic analysis reveals high syntenic conservation of the 1p36 locus across placental mammals, underscoring the gene's essential physiological functions.
Table 1: Genomic Organization of Human UTS2 Gene
Feature | Chromosomal Position (GRCh38.p14) | Size (bp) | Functional Significance |
---|---|---|---|
Gene Locus | 1p36.23 | 65,637 | Disease-associated polymorphisms mapped here |
Exon Count | 6 | - | Coding sequence spans exons 2-6 |
Exon 1 | Non-coding | Variable | 5' UTR, regulatory elements |
Exon 6 | Coding | 1,128 | Encodes mature urotensin II peptide |
Promoter Region | Upstream of exon 1 | ~1,500 | Contains neural-enriched TF binding sites |
Transcriptional regulation of UTS2 yields two principal mRNA isoforms through alternative splicing: NM021995.2 (transcript variant 1) and NM006786.4 (transcript variant 2). These variants produce distinct preproprotein isoforms: isoform a (139 amino acids; NP068835.1) and isoform b (124 amino acids; NP006777.1) [1] [2] [7]. The isoforms differ exclusively in their N-terminal signal peptide regions due to alternative splicing of 5' exons, while sharing identical sequences encoding the mature urotensin II peptide and C-terminal domains [2].
The promoter region contains evolutionarily conserved response elements for hypoxia-inducible factors (HIF-1α), inflammatory mediators (NF-κB), and steroid hormones (GRE), providing mechanisms for contextual gene regulation. In pathological states like atherosclerosis and pulmonary hypertension, elevated UTS2 transcription correlates with increased activity of these transcription factors [6] [7]. Expression analysis demonstrates predominant transcription within the central nervous system, particularly in brainstem motor nuclei and spinal cord ventral horn neurons, with lower expression detected in cardiovascular tissues, kidneys, and endocrine organs under specific physiological conditions [1] [9].
Table 2: UTS2 Transcript Variants and Protein Isoforms
Transcript | Protein Isoform | Length (aa) | Distinctive Feature | Mature UII Sequence |
---|---|---|---|---|
NM_021995.2 | Isoform a | 139 | Extended N-terminal signal peptide | Identical |
NM_006786.4 | Isoform b | 124 | Shorter N-terminus | Identical |
Prepro-urotensin II undergoes proteolytic maturation to generate the biologically active peptide. This process begins with signal peptide cleavage, followed by endoproteolytic processing at specific sites. Biochemical studies in teleost models first identified monobasic (Arg) and tribasic (KKR) cleavage motifs as essential for processing [3]. Human prepro-urotensin II contains conserved KKRR tetrabasic residues flanking the mature peptide sequence, serving as recognition sites for prohormone convertases (PC1/3 and PC2) within secretory vesicles [3] [7].
The critical processing event liberates the 11-amino acid mature urotensin II (Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val) from its precursor. This sequence contains an invariant cyclic hexapeptide core (CFWKYC) stabilized by a disulfide bridge between Cys⁵ and Cys¹⁰, essential for biological activity [3] [8]. Enzymology research indicates that carboxypeptidase E subsequently trims basic residue extensions, while glutaminyl cyclase may modify the N-terminal glutamate in some tissue contexts [3]. Mass spectrometry of human tissue extracts confirms the predominant form circulates as the disulfide-cyclized undecapeptide, though minor quantities of longer intermediates (e.g., UII(2-11), UII(3-11)) have been detected in neural tissues [3] [8].
Table 3: Proteolytic Processing Stages of Human Urotensin II
Processing Stage | Enzyme(s) Involved | Cleavage Site | Product |
---|---|---|---|
Signal Peptide Removal | Signal peptidase | Ala²⁴↓Asp²⁵ (Iso a) | Pro-urotensin II |
Endoproteolytic Cleavage | Prohormone convertases PC1/3 | Lys¹²⁹↓Lys¹³⁰↓Arg¹³¹ | UII-Gly-Lys-Arg (precursor extend) |
Arg¹³²↓Glu¹³³ | Mature UII(1-11) | ||
C-terminal Trimming | Carboxypeptidase E | Arg¹³² removal | UII(1-11) with C-terminal Val |
Disulfide Bond Formation | Protein disulfide isomerase | Cys⁵-Cys¹⁰ cyclization | Biologically active cyclic structure |
The urotensin II system represents an exceptionally conserved neuropeptide pathway tracing back over 500 million years of vertebrate evolution. Sequence alignment reveals absolute conservation of the cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys) from agnathans (lamprey) to mammals, indicating intense selective pressure on this functional domain [1] [4] [9]. Genomic analyses demonstrate that the UTS2 gene arose through two rounds of whole-genome duplication early in vertebrate evolution, with subsequent lineage-specific diversification [4] [10].
Teleost fishes express two paralogs: urotensin II proper and urotensin II-related peptide (URP), with zebrafish exhibiting two URP subtypes (URP1 and URP2) expressed in spinal cerebrospinal fluid-contacting neurons [4] [10]. In contrast, tetrapods retained URP but lost URP1/2 orthologs. The human genome contains only the UTS2 gene encoding urotensin II and the separate URP gene on chromosome 3q29 [4] [8]. Functional studies show cross-species activity (e.g., fish UII activates human receptors), confirming conservation of the receptor-ligand interface despite sequence divergence in the N-terminal regions [5] [9].
Molecular clock analysis dates the origin of the urotensin system to the Cambrian period, with the lamprey UII sequence (GTNCFWKYC) sharing 82% identity with human UII. This extraordinary conservation across vertebrates—coupled with its roles in osmotic regulation in fish and cardiovascular/renal functions in mammals—suggests urotensin II represents an ancient body fluid regulator that has been co-opted into diverse physiological systems during vertebrate evolution [9] [10].
Evolutionary Timeline of Urotensin II Family
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